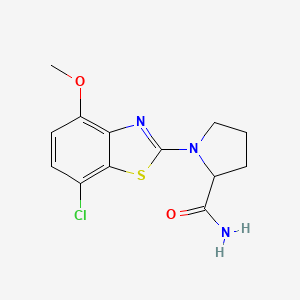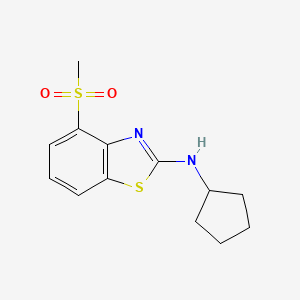![molecular formula C16H17Cl2N3O B6444749 3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine CAS No. 2640861-04-5](/img/structure/B6444749.png)
3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloropyridines are a type of aryl chloride that are mainly used as building blocks in organic synthesis . They are substrates for many coupling processes including the Heck reaction, Suzuki reaction, and Ullmann reaction . Piperidine is a widely used structural motif in the chemical industry and pharmaceuticals.
Chemical Reactions Analysis
Chloropyridines are known to be involved in various chemical reactions. For example, they are substrates for many coupling processes including the Heck reaction, Suzuki reaction, and Ullmann reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine” would depend on its specific structure. Chloropyridines are generally colorless liquids .Wissenschaftliche Forschungsanwendungen
3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine is a versatile compound that has a wide range of applications in the field of medicinal chemistry. It is used in the synthesis of a variety of drugs, such as anticonvulsants, antihistamines, and anti-inflammatory agents. It is also used in the synthesis of other compounds, such as dyes, polymers, and catalysts. Additionally, this compound is used in the synthesis of metal-organic frameworks and other nanomaterials.
Wirkmechanismus
The mechanism of action of 3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine is not fully understood. However, it is believed that the aromatic ring structure of the compound confers its ability to form strong hydrogen bonds with other molecules. This allows this compound to interact with other molecules in the body and affect their activity. Additionally, this compound is highly soluble in water, which allows it to be absorbed quickly and reach its target sites in the body.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is known to affect the activity of enzymes, hormones, and other molecules in the body. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have anti-tumor activity, as well as to have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine has several advantages for laboratory experiments. It is a versatile compound that can be synthesized using a variety of methods. Additionally, it is highly soluble in water, which allows it to be easily absorbed and distributed throughout the body. Furthermore, this compound is relatively stable and does not degrade easily, making it ideal for long-term storage.
However, this compound also has some limitations for laboratory experiments. It is a highly reactive compound and can react with other compounds in the body, which can lead to unwanted side effects. Additionally, this compound is highly toxic and should be handled with extreme caution.
Zukünftige Richtungen
Due to its wide range of applications, 3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine has a great potential for future research. One potential application of this compound is in the development of new drugs and treatments for various diseases. Additionally, this compound could be used to develop novel nanomaterials and metal-organic frameworks. Furthermore, this compound could be used to develop new catalysts and polymers. Finally, this compound could be used to develop new analytical techniques, such as mass spectrometry and chromatography.
Synthesemethoden
3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine can be synthesized using a variety of methods. The most common method is the reaction between 3-chloropyridine and 4-chloro-4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine in the presence of a base. This reaction yields this compound as the major product. Other methods of synthesis include the reaction of 3-chloropyridine and 4-chloro-4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine in the presence of a catalyst, as well as the reaction of 3-chloropyridine and 4-chloro-4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine with a Grignard reagent.
Safety and Hazards
The safety and hazards associated with a compound like “3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine” would depend on its specific properties. Chloropyridines are generally labeled with the signal word “Warning” and have hazard statements including H226, H302, H312, H315, H332 .
Eigenschaften
IUPAC Name |
3-chloro-4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O/c17-13-9-19-5-1-15(13)21-7-3-12(4-8-21)11-22-16-2-6-20-10-14(16)18/h1-2,5-6,9-10,12H,3-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTXKHJBWXOXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(morpholin-4-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444677.png)
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6444681.png)
![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6444701.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6444707.png)

![N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444714.png)
![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6444720.png)
![1-(piperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444725.png)
![4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6444731.png)
![1-(piperidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444735.png)
![2-methoxy-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6444736.png)

![6-{1-[6-(trifluoromethyl)pyridin-3-yl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444767.png)

